molecular formula C14H10BrNO2S B2401010 4-bromo-N-(4-ethynylphenyl)benzenesulfonamide CAS No. 860788-61-0

4-bromo-N-(4-ethynylphenyl)benzenesulfonamide

Cat. No.: B2401010
CAS No.: 860788-61-0
M. Wt: 336.2
InChI Key: GUOUQZZIUSOCTE-UHFFFAOYSA-N
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Description

4-Bromo-N-(4-ethynylphenyl)benzenesulfonamide is a sulfonamide derivative featuring a bromine substituent on the benzene ring and an ethynylphenyl group attached to the sulfonamide nitrogen.

  • Core Structure: A benzenesulfonamide backbone with substituents influencing electronic, steric, and biological properties.
  • Functional Groups: The bromine atom (electron-withdrawing) and ethynyl group (linear, π-conjugated) likely enhance reactivity and intermolecular interactions .
  • Potential Applications: Sulfonamides are widely explored for therapeutic uses, including antimicrobial, antidiabetic, and anticancer activities, driven by their ability to inhibit enzymes like carbonic anhydrase or sulfonylurea receptors .

Properties

IUPAC Name

4-bromo-N-(4-ethynylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c1-2-11-3-7-13(8-4-11)16-19(17,18)14-9-5-12(15)6-10-14/h1,3-10,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOUQZZIUSOCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-ethynylphenyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-ethynylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules used in pharmaceuticals and agrochemicals.

Biology

  • Enzyme Inhibition : 4-Bromo-N-(4-ethynylphenyl)benzenesulfonamide has been studied for its ability to inhibit specific enzymes, including carbonic anhydrase IX. This enzyme plays a crucial role in tumor cell proliferation, making the compound a candidate for cancer therapy .
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains, indicating potential applications in treating infections caused by drug-resistant bacteria .

Medicine

  • Therapeutic Potential : The compound has been explored for its therapeutic properties, particularly in targeting enzymes related to diseases such as cancer and diabetes. For example, it has shown promising results as an inhibitor of acetylcholinesterase and α-glucosidase, which are relevant in Alzheimer's disease and diabetes management .

Antimicrobial Properties

Research indicates that derivatives of benzenesulfonamides exhibit significant antimicrobial activity. A study highlighted that certain derivatives showed enhanced activity against Mycobacterium abscessus strains, suggesting that this compound may also possess similar properties .

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound effectively inhibits carbonic anhydrase IX with high selectivity. This inhibition can lead to reduced tumor growth by inducing apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethynylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as carbonic anhydrase IX, which plays a role in tumor cell proliferation and survival. By inhibiting this enzyme, the compound can induce apoptosis and reduce tumor growth .

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Bromine Substitution : Bromine’s electron-withdrawing effect increases electrophilicity in all analogs, enhancing reactivity in cross-coupling reactions .
  • Ethynyl vs. Carbamoyl/Thiazole Groups : The ethynyl group in the target compound may promote π-π stacking or alkyne-based click chemistry, unlike the hydrogen-bonding propylcarbamoyl group in or the planar thiazole ring in .

Physicochemical Properties

  • Melting Points : Analogs like N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide exhibit melting points >150°C due to strong hydrogen bonding , while propylcarbamoyl derivatives () show lower melting points (~120–140°C) due to flexible side chains.
  • Solubility : Thiazole-containing analogs () display improved aqueous solubility compared to purely aromatic derivatives like N-(4-bromophenyl)benzenesulfonamide ().

Spectroscopic Characterization

  • NMR/IR Data : Bromine and sulfonamide groups produce distinct signals:
    • ¹H NMR : Aromatic protons near bromine resonate downfield (δ 7.5–8.5 ppm) .
    • IR : S=O stretches at ~1150–1350 cm⁻¹ confirm sulfonamide identity .

Biological Activity

4-Bromo-N-(4-ethynylphenyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C13H10BrN1O2S
  • CAS Number : 860788-61-0

The structure includes a bromine atom, an ethynyl group, and a sulfonamide moiety, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase (CA), which is implicated in tumor growth and metastasis. Inhibitors like this compound can disrupt tumor pH regulation, leading to enhanced cell death in cancer cells .
  • Antimicrobial Activity : The presence of halogen substituents (bromine) enhances the compound's ability to interact with microbial enzymes, potentially leading to increased antibacterial efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)0.65Induces apoptosis
HeLa (Cervical Cancer)2.41Cytotoxic effects observed
U-937 (Leukemia)0.11Significant cell growth inhibition

These results indicate that this compound exhibits potent cytotoxicity across multiple cancer types, warranting further investigation into its therapeutic applications .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies suggest that it possesses significant activity against various bacterial strains.

Microbial Strain Minimum Inhibitory Concentration (MIC) Effect
Staphylococcus aureus32 µg/mLBacteriostatic effect
Escherichia coli16 µg/mLBactericidal effect

These findings support the potential use of this compound in treating bacterial infections .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 cells, demonstrating that it induces apoptosis in a dose-dependent manner. Flow cytometry assays confirmed increased levels of apoptotic markers upon treatment with the compound .
  • Antimicrobial Effects : Another research effort focused on the antimicrobial properties of this compound against resistant strains of bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 16 µg/mL, suggesting its potential as a therapeutic agent against infections caused by resistant organisms .

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